N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, also known as CAY10505, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response to viral and bacterial infections.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a selective inhibitor of cGAS, which is an enzyme that plays a crucial role in the innate immune response to viral and bacterial infections. cGAS is responsible for detecting the presence of foreign DNA in the cytoplasm of infected cells and initiating the production of type I interferons. N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide inhibits the activity of cGAS by binding to its active site and preventing the synthesis of cyclic GMP-AMP, which is the signaling molecule that activates the innate immune response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been shown to inhibit the production of type I interferons in response to viral and bacterial infections. It has also been shown to reduce the severity of autoimmune diseases, such as lupus and rheumatoid arthritis, in animal models. However, the long-term effects of N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide on the immune system are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in lab experiments is its selectivity for cGAS, which allows researchers to study the specific role of this enzyme in the immune response to viral and bacterial infections. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
Future Directions
There are several future directions for the use of N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in scientific research. One potential application is in the development of new therapies for autoimmune diseases, such as lupus and rheumatoid arthritis. N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been shown to reduce the severity of these diseases in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another potential application is in the development of new antiviral therapies, as cGAS plays a crucial role in the immune response to viral infections. Finally, N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide could be used to study the role of cGAS in other physiological processes, such as cancer development and aging.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves the reaction of 4-chloro-3-methoxybenzaldehyde with ethyl acetoacetate to form 3-chloro-4-methoxyphenyl-ethylidene-malononitrile. This intermediate is then reacted with hydrazine hydrate to obtain N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide. The overall yield of this synthesis is around 40%.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is widely used in scientific research to study the role of cGAS in the immune response to viral and bacterial infections. It has been shown to inhibit the production of type I interferons, which are important cytokines that play a crucial role in the immune response to viral infections. N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has also been used to study the role of cGAS in the development of autoimmune diseases, such as lupus and rheumatoid arthritis.
properties
Molecular Formula |
C14H16ClN3O2 |
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Molecular Weight |
293.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-4-18-8-11(9(2)17-18)14(19)16-10-5-6-13(20-3)12(15)7-10/h5-8H,4H2,1-3H3,(H,16,19) |
InChI Key |
RLAXLIYEMZCKLM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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